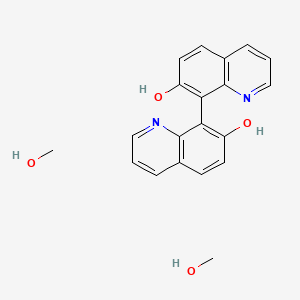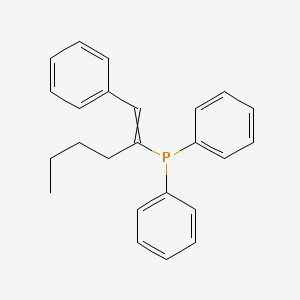
Diphenyl(1-phenylhex-1-en-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(1-phenylhex-1-en-2-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and a 1-phenylhex-1-en-2-yl group. This compound is part of the broader class of phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(1-phenylhex-1-en-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphane compound . This method is favored due to its efficiency and the relatively mild conditions required.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(1-phenylhex-1-en-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phenyl or hexenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, diphenyl(1-phenylhex-1-en-2-yl)phosphane is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal complexes and enhance catalytic activity in various organic reactions .
Biology
In biological research, this compound can be used to study the interactions between phosphines and biological molecules. Its ability to form stable complexes with metals makes it useful in probing metalloprotein functions and enzyme mechanisms.
Medicine
Industry
In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism by which diphenyl(1-phenylhex-1-en-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers. The phosphorus atom in the compound can donate electron density to metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to diphenyl(1-phenylhex-1-en-2-yl)phosphane include:
Diphenylphosphine: A simpler phosphine with two phenyl groups attached to the phosphorus atom.
Triphenylphosphine: A widely used phosphine with three phenyl groups attached to the phosphorus atom.
Diphenyl(2-thienyl)phosphine: A phosphine with a thiophene ring instead of the hexenyl group.
Uniqueness
What sets this compound apart from these similar compounds is its unique hexenyl group, which can impart different steric and electronic properties. This can influence its reactivity and the stability of the metal complexes it forms, making it suitable for specific catalytic applications.
Propiedades
Número CAS |
823219-45-0 |
|---|---|
Fórmula molecular |
C24H25P |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
diphenyl(1-phenylhex-1-en-2-yl)phosphane |
InChI |
InChI=1S/C24H25P/c1-2-3-15-24(20-21-13-7-4-8-14-21)25(22-16-9-5-10-17-22)23-18-11-6-12-19-23/h4-14,16-20H,2-3,15H2,1H3 |
Clave InChI |
ZOGNZYWWIAKQNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)

![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)
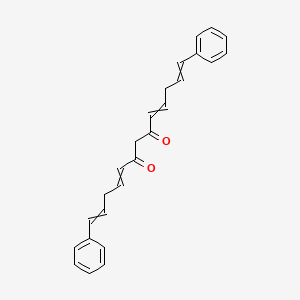
![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
![6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B14209113.png)
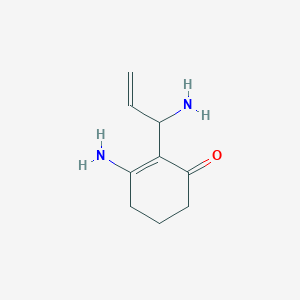
![2-[(Oct-1-en-1-yl)sulfanyl]pyridine](/img/structure/B14209119.png)
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)
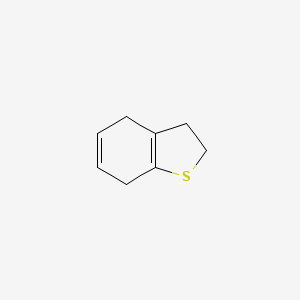

![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
